molecular formula C16H13N5O B2943594 N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide CAS No. 2034474-24-1

N-([2,4'-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide

Cat. No.: B2943594
CAS No.: 2034474-24-1
M. Wt: 291.314
InChI Key: QYURIAQZNCJAMF-UHFFFAOYSA-N
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Description

N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide is a compound that belongs to the class of pyrazine carboxamides. This compound is of interest due to its potential applications in various scientific fields, including medicinal chemistry and materials science. The structure of this compound includes a pyrazine ring, a carboxamide group, and a bipyridine moiety, which contribute to its unique chemical properties and reactivity.

Mechanism of Action

Target of Action

The primary target of N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide is Mycobacterium tuberculosis . This compound is a derivative of Pyrazinamide, a first-line antitubercular drug . It is highly specific and active only against Mycobacterium tuberculosis .

Mode of Action

N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide, like Pyrazinamide, gets activated to Pyrazinoic acid in the bacilli where it interferes with fatty acid synthase FAS I . This interaction disrupts the bacterium’s ability to synthesize new fatty acids, which are required for growth and replication .

Biochemical Pathways

The compound affects the fatty acid synthesis pathway in Mycobacterium tuberculosis . By inhibiting FAS I, it disrupts the production of new fatty acids, which are essential components of the bacterial cell wall . This leads to the inhibition of bacterial growth and replication .

Pharmacokinetics

Pyrazinamide, the parent compound, is known to have a bioavailability of over 90%, is metabolized in the liver, and has an elimination half-life of 9 to 10 hours . It is reasonable to assume that N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide may have similar ADME properties.

Result of Action

The result of the compound’s action is the inhibition of growth and replication of Mycobacterium tuberculosis . By disrupting the synthesis of new fatty acids, it weakens the bacterial cell wall, leading to the death of the bacteria .

Action Environment

The action of N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide, like Pyrazinamide, is pH-dependent . The drug is active only at a slightly acidic pH, which is the environment within the phagosomes where Mycobacterium tuberculosis resides . This pH-dependent activity makes it particularly effective against dormant, slow-replicating mycobacteria .

Preparation Methods

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with an appropriate amine. One common method is the Yamaguchi reaction, which involves the use of 2,4,6-trichlorobenzoyl chloride as the Yamaguchi reagent, along with 4-dimethylaminopyridine and triethylamine . The reaction conditions, such as temperature and solvent, can vary depending on the specific amine used. Industrial production methods may involve similar synthetic routes but optimized for larger scale production.

Chemical Reactions Analysis

N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms, often using reagents like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine or bipyridine rings are replaced with other groups.

Scientific Research Applications

N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-([2,4’-bipyridin]-3-ylmethyl)pyrazine-2-carboxamide can be compared with other pyrazine carboxamides and bipyridine derivatives:

Properties

IUPAC Name

N-[(2-pyridin-4-ylpyridin-3-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O/c22-16(14-11-18-8-9-19-14)21-10-13-2-1-5-20-15(13)12-3-6-17-7-4-12/h1-9,11H,10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYURIAQZNCJAMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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